molecular formula C9H7ClN2O2 B11767583 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole CAS No. 82476-12-8

2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole

Cat. No.: B11767583
CAS No.: 82476-12-8
M. Wt: 210.62 g/mol
InChI Key: ZFMXLEKTIPSDTG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with methoxyacetic acid under acidic conditions to form the desired oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole can be compared with other similar compounds, such as:

Properties

CAS No.

82476-12-8

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methoxy-1,3,4-oxadiazole

InChI

InChI=1S/C9H7ClN2O2/c1-13-9-12-11-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3

InChI Key

ZFMXLEKTIPSDTG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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